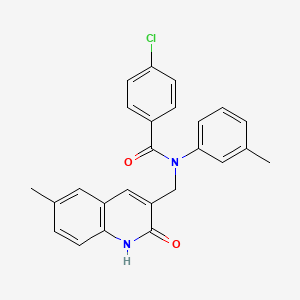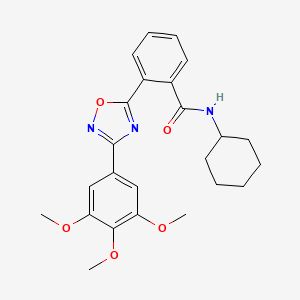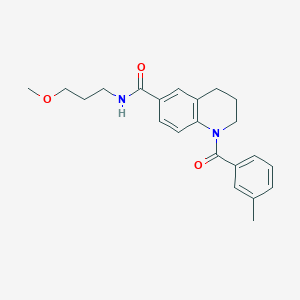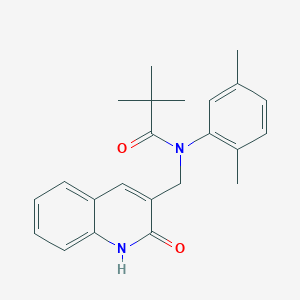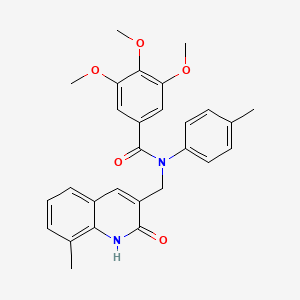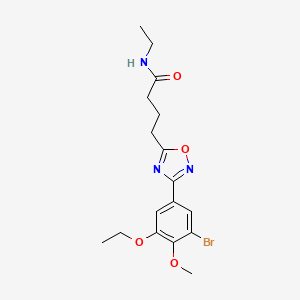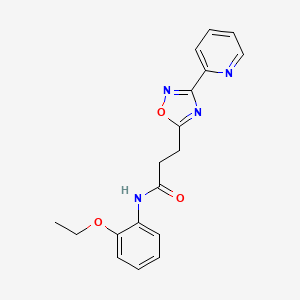
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline, also known as MOPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOPEA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 352.4 g/mol. In
Wirkmechanismus
The mechanism of action of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline is not fully understood, but it is believed to involve the inhibition of inflammatory mediators and the activation of apoptotic pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. This compound has also been shown to exhibit analgesic activity in animal models of pain. In addition, this compound has been shown to exhibit antitumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has several advantages for use in lab experiments, including its high purity and solubility in organic solvents. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline, including further studies on its mechanism of action, optimization of its synthesis method, and development of new applications in various fields. In medicinal chemistry, further studies are needed to explore the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. In materials science, further studies are needed to explore the potential of this compound as a building block for the synthesis of functional materials with novel properties. In environmental science, further studies are needed to explore the potential of this compound as a sensor for detecting environmental pollutants.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of this compound has been optimized to produce high yields of the compound with high purity. This compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities, and has potential as a fluorescent probe for detecting metal ions in biological systems. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound should focus on further studies on its mechanism of action, optimization of its synthesis method, and development of new applications in various fields.
Synthesemethoden
The synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline involves a multi-step process that starts with the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride. The resulting compound is then reacted with 4-amino-2-nitro-N-(1-phenylethyl)aniline to form this compound. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In environmental science, this compound has been studied for its potential use as a sensor for detecting environmental pollutants.
Eigenschaften
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11(13-6-4-3-5-7-13)18-15-9-8-14(10-16(15)21(22)23)17-19-12(2)20-24-17/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEQFYSMVPLUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NC(C)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


